2-(3-chlorophenoxy)-N'-{(E)-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide
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Overview
Description
2-(3-Chlorophenoxy)-N’~1~-{(E)-1-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide is a complex organic compound characterized by its unique structure, which includes chlorophenoxy and pyrazolyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N’~1~-{(E)-1-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 3-chlorophenol with an appropriate halogenated acetic acid derivative under basic conditions to form 3-chlorophenoxyacetic acid.
Hydrazide Formation: The chlorophenoxyacetic acid is then converted to its hydrazide form by reacting with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of the hydrazide with 3-(3,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)-N’~1~-{(E)-1-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the hydrazide group to an amine.
Substitution: The chlorophenoxy and pyrazolyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-Chlorophenoxy)-N’~1~-{(E)-1-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N’~1~-{(E)-1-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may affect signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenoxy)propionic acid: Similar in structure but lacks the pyrazolyl group.
2-(3-Chlorophenoxy)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide: Similar hydrazide structure but with different substituents on the benzylidene group.
Uniqueness
2-(3-Chlorophenoxy)-N’~1~-{(E)-1-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide is unique due to the presence of both chlorophenoxy and pyrazolyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H13Cl3N4O2 |
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Molecular Weight |
423.7 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-[(E)-[5-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C18H13Cl3N4O2/c19-13-2-1-3-14(7-13)27-10-17(26)24-22-8-12-9-23-25-18(12)11-4-5-15(20)16(21)6-11/h1-9H,10H2,(H,23,25)(H,24,26)/b22-8+ |
InChI Key |
QMEMNDBBRAMLIA-GZIVZEMBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)N/N=C/C2=C(NN=C2)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NN=CC2=C(NN=C2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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